An In-depth Technical Guide to 4-Ethynyltoluene: Chemical Properties and Structure
An In-depth Technical Guide to 4-Ethynyltoluene: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 4-Ethynyltoluene. This compound, also known as p-tolylacetylene, is a valuable building block in organic synthesis, particularly in the development of liquid crystals and complex molecular architectures.[1][2]
Chemical and Physical Properties
The following table summarizes the key physicochemical properties of 4-Ethynyltoluene. These properties are essential for its handling, storage, and application in various chemical reactions.
| Property | Value |
| Molecular Formula | C₉H₈[1][3][4][5] |
| Molecular Weight | 116.16 g/mol [1][3][4][5] |
| Appearance | Clear pale yellow liquid[1][2] |
| Boiling Point | 168-170 °C (lit.)[1][2][3][6][7][8] |
| Melting Point | 168-170 °C (Note: This value is widely reported but is identical to the boiling point and likely an error in many databases; terminal alkynes with this molecular weight are typically liquid at room temperature.)[1][6][8][9] |
| Density | 0.916 g/mL at 25 °C (lit.)[1][2][3][7][8] |
| Refractive Index (n20/D) | 1.547 (lit.)[1][2][3][6][7] |
| Flash Point | 49 °C (120.2 °F) - closed cup[1][7][8] |
| Water Solubility | Insoluble[1][2][6][8][9] |
| Vapor Pressure | 2.62 mmHg at 25°C[1][9] |
Structural Information
The structural identifiers for 4-Ethynyltoluene are crucial for its unambiguous identification in chemical databases and literature.
| Identifier | Value |
| IUPAC Name | 1-ethynyl-4-methylbenzene[4][10] |
| Synonyms | p-Tolylacetylene, 1-Ethynyl-4-methylbenzene, 4-Methylphenylacetylene[1][2][5][8] |
| CAS Number | 766-97-2[1][2][3][8] |
| SMILES String | Cc1ccc(cc1)C#C[3][8][11] |
| InChI | 1S/C9H8/c1-3-9-6-4-8(2)5-7-9/h1,4-7H,2H3[3][4][7][8] |
| InChIKey | KSZVOXHGCKKOLL-UHFFFAOYSA-N[3][4][8][9] |
graph "4_Ethynyltoluene_Structure" { layout=neato; node [shape=plaintext, fontname="Arial"]; edge [fontname="Arial"];// Benzene ring C1 [pos="0,1.5!", label="C"]; C2 [pos="-1.3,-0.75!", label="C"]; C3 [pos="1.3,-0.75!", label="C"]; C4 [pos="0,-1.5!", label="C"]; C5 [pos="-1.3,0.75!", label="C"]; C6 [pos="1.3,0.75!", label="C"];
// Double bonds in ring C1 -- C6 [label=""]; C2 -- C3 [label=""]; C4 -- C5 [label=""];
// Single bonds in ring C1 -- C2 [style=dashed]; C2 -- C5 [style=dashed]; C3 -- C4 [style=dashed]; C3 -- C6 [style=dashed];
// Methyl group C_CH3 [pos="0,2.5!", label="CH₃"]; C1 -- C_CH3;
// Ethynyl group C_triple1 [pos="0,-2.5!", label="C"]; C_triple2 [pos="0,-3.5!", label="CH"]; C4 -- C_triple1; C_triple1 -- C_triple2 [label="≡"];
// Invisible nodes for alignment node [style=invis]; p1 [pos="-2.5,0!"]; p2 [pos="2.5,0!"]; }
Caption: Molecular structure of 4-Ethynyltoluene.
Experimental Protocol: Synthesis of 4-Ethynyltoluene
Aryl-terminal alkynes like 4-Ethynyltoluene are important intermediates in organic synthesis.[9] The following is a representative method for its preparation.[9]
Reaction: Preparation of 4-methylphenylacetylene from p-toluene ethynyl bromide.
Materials:
-
p-Toluene ethynyl bromide (0.5 mmol, 98 mg)
-
Cesium carbonate (0.5 mmol, 163 mg)
-
Dimethyl sulfoxide (DMSO) (5 mL)
-
Deionized water
-
Ether
-
Saturated salt solution
-
Anhydrous sodium sulfate
-
Petroleum ether (for column chromatography)
Procedure:
-
To a 60 mL sealed tube reactor, add p-toluene ethynyl bromide (98 mg, 0.5 mmol), cesium carbonate (163 mg, 0.5 mmol), and dimethyl sulfoxide (5 mL).[9]
-
Stir the reaction mixture at 95 °C for 15 hours.[9]
-
After the reaction is complete, add deionized water to the system.
-
Extract the aqueous mixture with ether.
-
Wash the combined organic layer with a saturated salt solution.
-
Dry the organic layer over anhydrous sodium sulfate.[9]
-
Evaporate the solvent under reduced pressure to obtain the crude product.[9]
-
Purify the crude product by column chromatography using petroleum ether as the eluent to yield 4-methylphenylacetylene as a colorless liquid (54 mg, 93% yield).[9]
Caption: Workflow for the synthesis of 4-Ethynyltoluene.
Applications
4-Ethynyltoluene is a versatile intermediate in organic chemistry. Its primary applications include:
-
Organic Synthesis: It serves as a key building block for creating more complex molecules, such as in the cycloaddition of alkynes to form bis(bicyclic) products.[2][7]
-
Liquid Crystals: It is used as an intermediate in the manufacturing of liquid crystals, which are essential components in display technologies.[1]
-
Research: It is utilized in various research contexts, including proteomics research and the synthesis of novel chemical compounds.[5]
References
- 1. Cas 766-97-2,4-Ethynyltoluene | lookchem [lookchem.com]
- 2. 4-Ethynyltoluene | 766-97-2 [chemicalbook.com]
- 3. 4-乙炔基甲苯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Benzene, 1-ethynyl-4-methyl- [webbook.nist.gov]
- 5. scbt.com [scbt.com]
- 6. chemwhat.com [chemwhat.com]
- 7. 4-Ethynyltoluene 97 766-97-2 [sigmaaldrich.com]
- 8. 766-97-2 CAS MSDS (4-Ethynyltoluene) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. 4-ETHYNYLTOLUENE [chembk.com]
- 10. p-Ethynyltoluene | C9H8 | CID 13018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Benzene, 1-ethynyl-4-methyl- (CAS 766-97-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
